molecular formula C15H12F4N4O2S B2563903 1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034374-12-2

1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide

Cat. No. B2563903
CAS RN: 2034374-12-2
M. Wt: 388.34
InChI Key: MFDAAXCTHZPKQN-UHFFFAOYSA-N
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Description

This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It’s a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified from a structure-based virtual screen made on IDO1 active site .


Synthesis Analysis

The synthesis of similar compounds involves a structure-based virtual screening made on IDO1 active site . The starting material, ethyl trifluoroacetate, was dissolved in acetonitrile and reacted with hydrazine hydrate for 1 h under almost room-temperature (20 °C) conditions .


Molecular Structure Analysis

The compound has an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo [4,3- a ]pyridine system .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Physical And Chemical Properties Analysis

The compound has excellent in vitro metabolic stability . It also has exquisite selectivity with respect to other heme-containing enzymes .

Scientific Research Applications

Antitumor Activity

The compound exhibits promising antitumor properties. Specifically, it has been evaluated against several cancer cell lines, including A549, MCF-7, and HeLa. Notably, it demonstrated excellent anti-tumor activity with the following IC50 values:

c-Met Kinase Inhibition

Apart from its antitumor effects, this compound also possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). Targeting c-Met kinase is relevant in cancer therapy, as it plays a crucial role in cell proliferation, survival, and metastasis .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Another significant application lies in the treatment of type 2 diabetes. The compound (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1) acts as a potent, orally active DPP-IV inhibitor (IC50 = 18 nM). It exhibits excellent selectivity over other proline-selective peptidases and demonstrates oral bioavailability in preclinical species. Additionally, it shows in vivo efficacy in animal models .

Mechanism of Action

The compound is an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .

Future Directions

The compound represents a promising strategy to enhance the efficacy of existing immunotherapeutic drugs . It has potential applications in the treatment of cancer due to its role in boosting the immune response .

properties

IUPAC Name

1-(2-fluorophenyl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N4O2S/c16-12-4-2-1-3-10(12)9-26(24,25)20-8-14-22-21-13-7-11(15(17,18)19)5-6-23(13)14/h1-7,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAAXCTHZPKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide

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